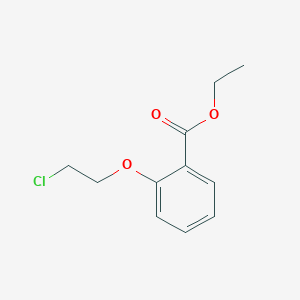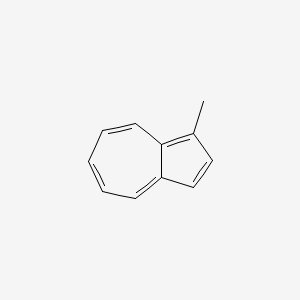![molecular formula C13H11ClN2O2S B8657616 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline](/img/structure/B8657616.png)
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group, a nitrophenyl group, and a methylsulfanyl group attached to an aniline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline typically involves multiple steps. One common method starts with the nitration of 4-chlorotoluene to produce 4-nitrobenzyl chloride. This intermediate is then reacted with 5-chloro-2-mercaptoaniline under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .
化学反应分析
Types of Reactions
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or iron powder in acidic conditions are frequently used.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the aniline moiety can interact with proteins and enzymes. The compound may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .
相似化合物的比较
Similar Compounds
- 5-chloro-2-methoxyaniline
- 5-chloro-2-aminobenzothiazole
- 5-chloro-2-nitroaniline
Uniqueness
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C13H11ClN2O2S |
|---|---|
分子量 |
294.76 g/mol |
IUPAC 名称 |
5-chloro-2-[(4-nitrophenyl)methylsulfanyl]aniline |
InChI |
InChI=1S/C13H11ClN2O2S/c14-10-3-6-13(12(15)7-10)19-8-9-1-4-11(5-2-9)16(17)18/h1-7H,8,15H2 |
InChI 键 |
XMRIQSSBMQRVLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=C2)Cl)N)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

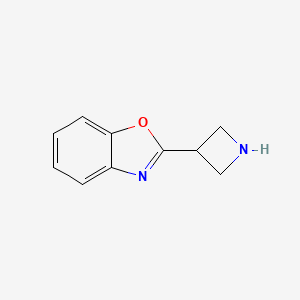
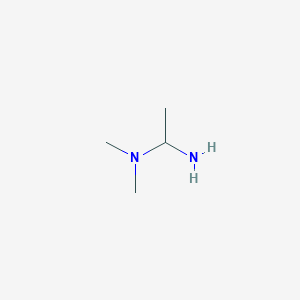
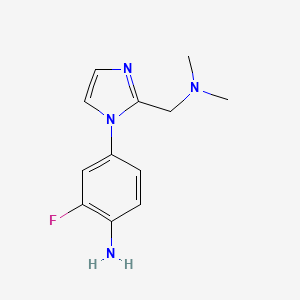
![4-Bromo-1-[(3-fluorophenyl)methyl]-1H-indole-2,3-dione](/img/structure/B8657555.png)
![2-Propenamide, N-[3-[[5-fluoro-2-[[4-(2-hydroxyethoxy)phenyl]amino]-4-pyrimidinyl]amino]phenyl]-](/img/structure/B8657558.png)
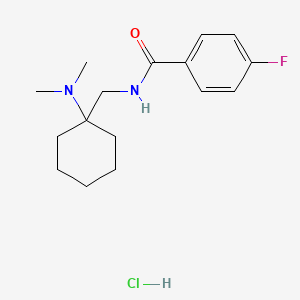
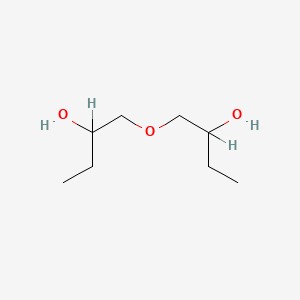
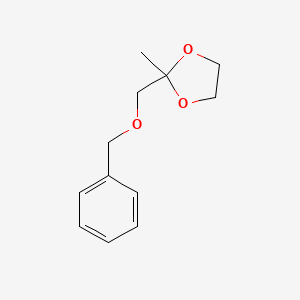
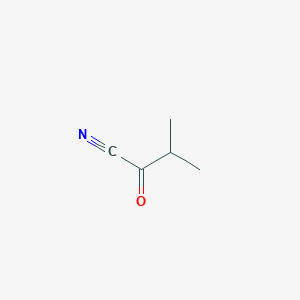
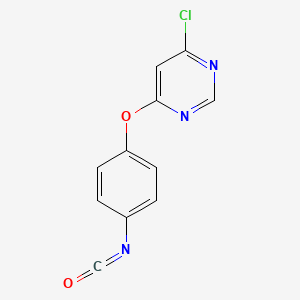
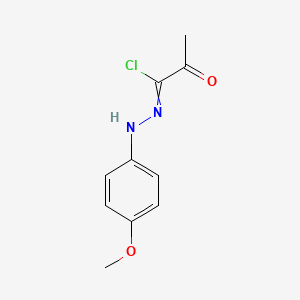
![1-Methyl-7-(5-phenoxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8657623.png)
